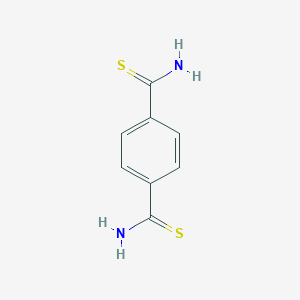
Benzene-1,4-dicarbothioamide
Übersicht
Beschreibung
Benzene-1,4-dicarbothioamide is a chemical compound with the molecular formula C8H8N2S2 . It is also known as Terephthaldithionamide . The molecular weight of this compound is 196.29 .
Molecular Structure Analysis
The Benzene-1,4-dicarbothioamide molecule contains a total of 20 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Benzene-1,4-dicarbothioamide has a molecular weight of 196.29300. It has a density of 1.376g/cm3. The boiling point of this compound is 366.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
DNA Damage and Apoptosis Induction
Benzene metabolites, including 1,4-benzoquinone, have been studied for their roles in DNA damage and apoptosis induction, which are critical processes in carcinogenesis and cellular responses. Studies reveal that benzene metabolites can cause DNA damage through hydrogen peroxide generation, leading to apoptosis. This understanding is vital for research in carcinogenesis and cellular defense mechanisms (Hiraku & Kawanishi, 1996).
Topoisomerase II Poisoning
Research has indicated that 1,4-benzoquinone, a benzene metabolite, acts as a topoisomerase II poison. This is important for understanding the initiation of specific leukemias by benzene, as topoisomerase II poisons can contribute to DNA damage leading to cancer. This finding has implications for both cancer research and the development of therapeutic strategies (Lindsey et al., 2004).
Molecular Electronics
Benzene-1,4-dicarbothioamide derivatives, such as benzene-1,4-dithiol, have applications in molecular electronics. The conductance measurements of these molecules contribute to the field of molecular-scale electronics, offering insights into charge transport through molecular junctions (Reed et al., 1997).
Metal-Free Catalysis in Organic Reactions
Isophthalic acid–derived dicarbothioamides, closely related to benzene-1,4-dicarbothioamide, have been shown to act as hydrogen-bond donors in Diels–Alder reactions, a key reaction in organic synthesis. This demonstrates the potential of such compounds in metal-free catalysis, which is significant for developing environmentally friendly and sustainable synthetic methods (Guizzetti et al., 2009).
Anticancer and Antioxidant Effects of Derivatives
Benzene-1,4-dicarbothioamide derivatives have been explored for their potential as anticancer agents. Computational and molecular docking studies show that certain derivatives display potent anticancer effects, particularly against breast carcinoma cell lines. This research contributes to the ongoing search for new therapeutic agents in cancer treatment (Mohamed et al., 2022).
Global DNA Methylation Changes
Exposure to benzene and its metabolites, including 1,4-benzoquinone, has been shown to disrupt global DNA methylation. This has important implications for understanding the epigenetic mechanisms underlying the toxicity of carcinogens and the risk of carcinogenesis associated with benzene exposure (Hu et al., 2014).
Eigenschaften
IUPAC Name |
benzene-1,4-dicarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPIZCRGQUHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383565 | |
| Record name | benzene-1,4-dicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,4-dicarbothioamide | |
CAS RN |
13363-51-4 | |
| Record name | NSC144964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzene-1,4-dicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



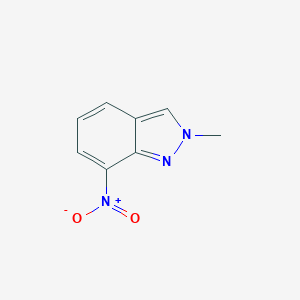
![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)
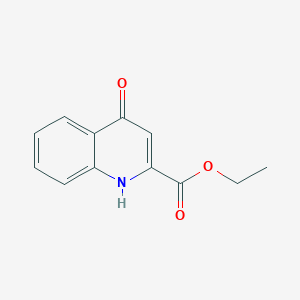
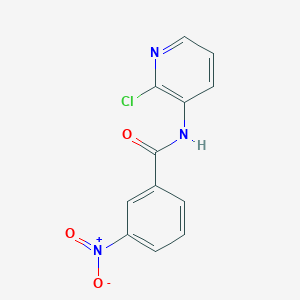
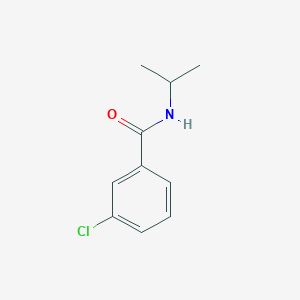
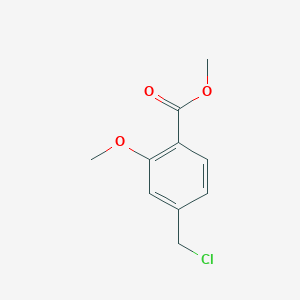
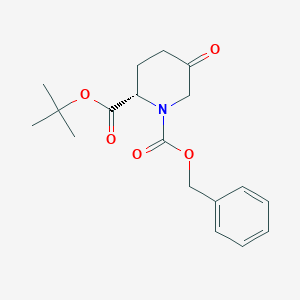

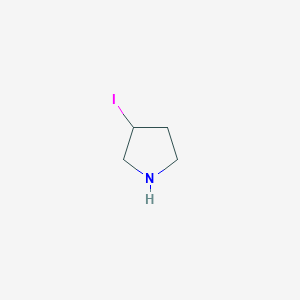

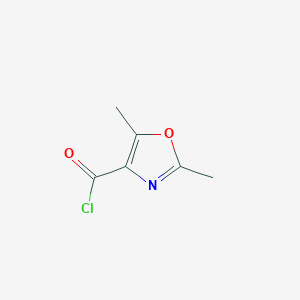
![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)
